

5-Propylpyrimidine-2-thiol CAS number and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Propylpyrimidine-2-thiol

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An In-Depth Technical Guide to **5-Propylpyrimidine-2-thiol** (CAS: 52767-84-7): Properties, Synthesis, and Applications in Modern Research

Introduction

The pyrimidine ring is a foundational aromatic heterocycle in the landscape of medicinal chemistry and materials science. As a core component of nucleobases such as cytosine, thymine, and uracil, it is integral to the structure of DNA and RNA.^{[1][2]} This biological ubiquity has rendered the pyrimidine scaffold a "privileged structure," one that is frequently utilized in the design of novel therapeutic agents.^{[2][3]} Its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.^{[2][3]}

Within this important class of compounds, **5-Propylpyrimidine-2-thiol** emerges as a versatile building block and a molecule of significant interest. Its structure combines the biologically relevant pyrimidine core with a reactive thiol group and a lipophilic propyl substituent. This unique combination of functional groups makes it a valuable intermediate for synthesizing diverse compound libraries and a functional ligand for the development of advanced materials.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the physicochemical properties, synthesis, reactivity, and key applications of **5-Propylpyrimidine-2-thiol**, grounding its potential in established scientific principles and field-proven insights.

Part 1: Physicochemical Properties and Identification

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. This section details the key identifiers and structural characteristics of **5-Propylpyrimidine-2-thiol**.

Chemical Identifiers and Properties

Quantitative data for **5-Propylpyrimidine-2-thiol** are summarized in the table below for quick reference.

Property	Value	Source(s)
CAS Number	52767-84-7	[4] [5] [6]
Molecular Formula	C ₇ H ₁₀ N ₂ S	[7] [8]
Molecular Weight	154.23 g/mol	[7] [8]
IUPAC Name	5-propyl-1H-pyrimidine-2-thione	[7]
Synonyms	2-Mercapto-5-n-propylpyrimidine, 5-Propyl-2(1H)-pyrimidinethione	[7] [8]
Melting Point	207-211°C	[7] [8]
Boiling Point	274.6°C at 760 mmHg	[7]
Density	1.119 g/cm ³	[7]
InChI Key	YZFGTZRDMRKBBU-UHFFFAOYSA-N	[7]
Canonical SMILES	<chem>CCCC1=CNC(=S)N=C1</chem>	[7]

Structural Features & Tautomerism

A critical feature of 2-thiopyrimidines is their existence in a tautomeric equilibrium between the thiol and thione forms.[9] In the solid state and in solution, **5-Propylpyrimidine-2-thiol** co-exists as both the aromatic thiol (possessing a C-SH bond) and the non-aromatic thione (possessing a C=S double bond and an N-H bond within the ring).[9][10] This equilibrium is crucial as it dictates the molecule's reactivity, coordination chemistry, and biological interactions. The thione form is generally the more stable tautomer.

Caption: Thiol-Thione equilibrium of the title compound.

Predictive Spectral Data Interpretation

While specific, published spectra for this exact compound are not readily available, its structure allows for the confident prediction of key spectral features.

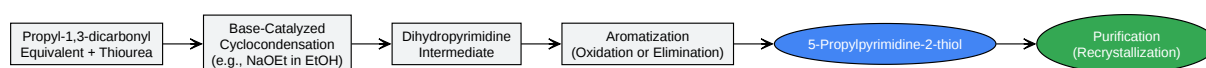
- **^1H -NMR:** The proton NMR spectrum is expected to show distinct signals for the propyl group: a triplet around 0.9 ppm (CH_3), a multiplet around 1.6 ppm (CH_2), and a triplet around 2.4 ppm (CH_2 adjacent to the ring). A singlet for the proton at the 4- or 6-position of the pyrimidine ring would appear in the aromatic region (typically 7.0-8.5 ppm). A broad singlet, corresponding to the N-H proton of the dominant thione tautomer, would likely be observed in the downfield region (>10 ppm), with its chemical shift being highly dependent on solvent and concentration.
- **^{13}C -NMR:** The carbon spectrum will feature signals for the three distinct carbons of the propyl chain. The most characteristic signal would be that of the C=S carbon (C2 position), which is expected to be significantly downfield, typically in the range of 175-185 ppm. Other signals will correspond to the remaining carbons of the pyrimidine ring.
- **Infrared (IR) Spectroscopy:** The IR spectrum would be characterized by C-H stretching vibrations for the aliphatic propyl group just below 3000 cm^{-1} . A prominent, broad absorption band in the $3100\text{-}3400\text{ cm}^{-1}$ region would correspond to the N-H stretch of the thione tautomer. A strong absorption around $1200\text{-}1050\text{ cm}^{-1}$ is characteristic of the C=S stretching vibration.[11]
- **Mass Spectrometry (MS):** The mass spectrum should show a clear molecular ion (M^+) peak at $m/z = 154$. Key fragmentation patterns would likely involve the loss of the propyl group or fragments thereof.

Part 2: Synthesis and Handling

The synthesis of pyrimidine-2-thiol derivatives is well-established in organic chemistry, typically involving the cyclocondensation of a three-carbon precursor with thiourea.^{[12][13]}

Synthetic Strategy Workflow

A common and efficient method for constructing the 5-substituted pyrimidine-2-thiol core is the reaction of an appropriate 1,3-dielectrophile with thiourea in the presence of a base, such as sodium ethoxide. For the synthesis of **5-Propylpyrimidine-2-thiol**, a suitable starting material is 2-propyl-1,3-bis(dimethylamino)trimethinium salt or a similar activated derivative of propylmalondialdehyde.



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Caption: General synthetic workflow for **5-Propylpyrimidine-2-thiol**.

Detailed Experimental Protocol

This protocol is a representative example based on established chemical literature for the synthesis of analogous compounds and should be adapted and optimized.

- **Reaction Setup:** To a solution of sodium ethoxide (prepared by dissolving 1.15 g, 50 mmol of sodium in 50 mL of absolute ethanol) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add thiourea (3.81 g, 50 mmol).
- **Addition of Precursor:** To the stirring mixture, add a solution of 2-propylmalondialdehyde or an appropriate synthetic equivalent (50 mmol) in 20 mL of absolute ethanol dropwise over 15 minutes.
- **Reflux:** Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

- **Work-up:** After completion, cool the mixture to room temperature and reduce the volume under vacuum. Pour the residue into 200 mL of ice-cold water.
- **Acidification:** Carefully acidify the aqueous solution with glacial acetic acid until a pH of approximately 5-6 is reached. A precipitate should form.
- **Isolation:** Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.
- **Purification:** Dry the crude product in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure **5-Propylpyrimidine-2-thiol**.

Handling and Storage

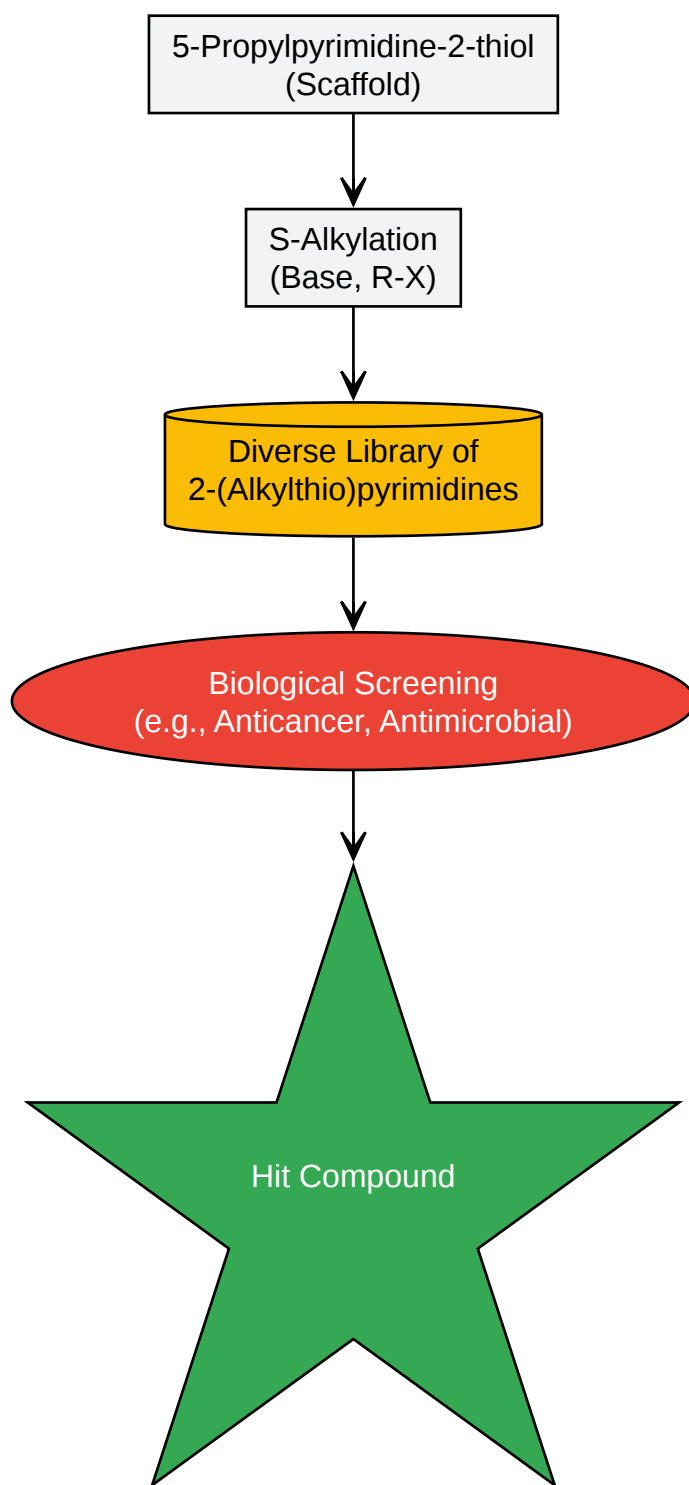
- **Safety:** **5-Propylpyrimidine-2-thiol** should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Based on data for similar compounds, it may cause skin and eye irritation.[\[14\]](#)
- **Storage:** Store the compound in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.

Part 3: Reactivity and Applications in Research

The utility of **5-Propylpyrimidine-2-thiol** stems from its defined points of reactivity, which allow it to serve as a scaffold for more complex molecules or as a functional ligand.

Core Reactivity and Derivatization

The primary site of reactivity is the exocyclic sulfur atom. As a soft nucleophile, the thiolate anion (formed under basic conditions) readily undergoes S-alkylation with various electrophiles (e.g., alkyl halides, benzyl halides).[\[9\]](#) This reaction is a cornerstone for creating libraries of 2-(alkylthio)pyrimidines, which are explored extensively in drug discovery. The electron-donating nature of the propyl group at the C5 position slightly enhances the electron density of the ring, while the sulfonyl group in oxidized derivatives can act as a leaving group in nucleophilic aromatic substitution (S_NAr) reactions.[\[15\]](#)[\[16\]](#)



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Caption: Use as a scaffold in drug discovery.

Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine-2-thiol moiety is a recognized pharmacophore. The introduction of various substituents via S-alkylation allows for the systematic modulation of a compound's physicochemical properties, such as lipophilicity, solubility, and hydrogen bonding capacity, to optimize interactions with biological targets.

- **Anticancer Research:** Numerous pyrimidine derivatives have been developed as anticancer agents, often targeting kinases or enzymes involved in nucleotide metabolism.[2][17] The **5-propylpyrimidine-2-thiol** scaffold can be used to generate novel compounds for screening against various cancer cell lines.[9]
- **Antimicrobial Agents:** The scaffold is also prevalent in compounds with antibacterial and antifungal activity.[11][12] Derivatives can be synthesized and tested for their ability to inhibit microbial growth, potentially acting on enzymes like dihydrofolate reductase (DHFR).[9]

Applications in Materials Science

The strong affinity of sulfur for noble metals makes thiols excellent capping agents for the synthesis of metal nanoparticles.[18][19]

- **Nanoparticle Synthesis:** **5-Propylpyrimidine-2-thiol** can be used as a surface ligand to stabilize nanoparticles of gold, silver, or copper during their synthesis.[18][20] The thiol group forms a strong coordinate bond with the metal surface, preventing aggregation and controlling particle size and morphology.[19][21]
- **Functionalization:** The pyrimidine ring and propyl chain provide a distinct chemical functionality to the nanoparticle surface. The propyl group enhances solubility in nonpolar media, while the pyrimidine's nitrogen atoms offer potential sites for further coordination or hydrogen bonding, enabling the design of functional nanomaterials for catalysis or sensing applications.[22]

Conclusion

5-Propylpyrimidine-2-thiol (CAS: 52767-84-7) is more than a simple chemical intermediate; it is a highly versatile and valuable building block with significant potential across multiple scientific disciplines. Its well-defined physicochemical properties, accessible synthesis, and predictable reactivity make it an ideal scaffold for medicinal chemists aiming to develop novel therapeutics. Simultaneously, its strong metal-binding affinity positions it as a functional ligand

for creating tailored nanoparticles in materials science. This guide has provided the core technical knowledge required for researchers to confidently incorporate this potent molecule into their synthetic and developmental workflows, paving the way for future innovations.

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- To cite this document: BenchChem. [5-Propylpyrimidine-2-thiol CAS number and properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1601245#5-propylpyrimidine-2-thiol-cas-number-and-properties]

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